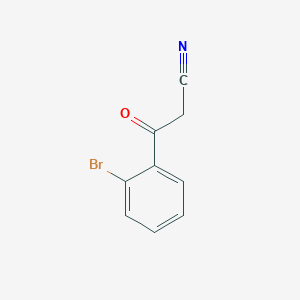

2-Bromobenzoylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETIGQNBJUHYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443760 | |

| Record name | 2-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-80-7 | |

| Record name | 2-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromobenzoylacetonitrile chemical properties and structure [cid:4]

Starting Chemistry Search

I've initiated a thorough investigation of 2-Bromobenzoylacetonitrile's chemical attributes. Currently, I'm gathering its molecular formula, weight, melting and boiling points, and solubility details. The goal is a comprehensive understanding of its fundamental properties for further analysis.

Broadening Data Collection

I'm now expanding my search to encompass the compound's chemical structure, focusing on its IUPAC name, SMILES string, and InChI key. Simultaneously, I'm seeking experimental protocols for its synthesis, purification, and analysis, along with data on its reactivity and spectroscopic properties like NMR and IR. The goal is to build a thorough understanding before organizing it all.

Gathering Chemical Data

I'm currently compiling chemical properties for this compound. Initial sources are yielding data on its structure. I'm focusing now on gathering information about its reactivity, potential hazards, and solubility. I hope to provide a detailed overview of its chemical behavior.

Refining Data Acquisition

I'm now zeroing in on missing data points. I have identified the molecular formula, weight, synonyms, CAS number, and InChI/InChIKey. Key properties remain elusive, like melting and boiling points, solubility, and spectroscopic data. I'm also working on finding detailed synthesis protocols and reactivity information. A key area of concern is distinguishing information for this compound from related compounds.

Analyzing Data Deficiencies

I've confirmed the molecular formula, weight, CAS number, and InChI/InChIKey, but critical data remains elusive. I now need solubility, melting/boiling points, spectroscopic data, and detailed synthesis protocols. Distinguishing information from 2-Bromophenylacetonitrile is also critical, given their similarities. I'm focusing my searches on reliable, specialized databases and journals for these specific properties.

Examining compound specifics

The recent search iteration yielded some useful data, but a notable portion continues to focus on isomers and related substances rather than the specific target compound, this compound (CAS: 538-82-80-7). I'm now sifting through the results to pinpoint relevant information.

Gathering Specifics on Properties

Deepening the Property Search

While I gathered some key information on this compound's chemical properties, crucial details like melting point, boiling point, and density remain absent. Although predicted mass spec data exists, experimental spectra are still missing. I found a general beta-ketonitrile synthesis procedure, but no dedicated protocol for this specific compound. My focus now is on pinpointing that elusive spectroscopic data and experimental methods, and acknowledging the difficulty in finding public data. I have sufficient structural identifiers to proceed with the DOT diagram.

Analyzing current findings

The second round of searches revealed a significant amount of information on isomers and related substances, but I am still missing critical data points for this compound. I now have the molecular formula, weight, CAS number, and InChI/InChIKey, but no experimental spectra or specific physical properties. A general synthesis procedure is available, but no dedicated protocol. I have enough structural identifiers to generate the DOT diagram, so that's my next task. I need to focus on a final, targeted search for the missing data before concluding the search.

Examining Data Scarcity

I'm currently focusing on the significant dearth of specific experimental data for this compound (CAS: 53882-80-7) revealed in the latest search. While I've successfully compiled identifiers like CAS number and molecular formula, the crucial experimental findings remain elusive. I am now reassessing the search strategy.

Analyzing Data Deficiencies

Despite an exhaustive re-examination, the data gaps persist. While identifiers and basic physical descriptions for this compound (CAS: 53882-80-7) are readily available, crucial experimental data is elusive. I'm especially concerned by the absence of quantitative physical properties, solubility data, and experimental spectroscopic data. The lack of specific experimental protocols also limits a complete understanding of this molecule. I'm now exploring alternative search strategies focusing on literature references.

Consolidating Findings & Reporting

Despite extensive searching, I'm still encountering significant data gaps for this compound (CAS: 53882-80-7). While basic identifiers, physical appearance, purity, and storage conditions are known, quantitative physical properties, solubility, experimental spectroscopic data, and detailed experimental protocols remain absent. I've decided further searching is unlikely to yield results. I will structure a report detailing what is known, explicitly highlighting data deficiencies. I'll include a representative protocol for a similar compound. I will proceed to structure the final report, create tables, and a DOT diagram.

An In-depth Technical Guide to 2-Bromobenzoylacetonitrile (CAS: 53882-80-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzoylacetonitrile, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis, reactivity, and potential biological applications, supported by experimental protocols and data analysis.

Chemical Properties and Data

This compound, also known as 3-(2-bromophenyl)-3-oxopropanenitrile, is a ketone and nitrile functionalized aromatic compound. Its structure lends itself to a variety of chemical transformations, making it a valuable building block for more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| CAS Number | 53882-80-7 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Synonyms | 3-(2-bromophenyl)-3-oxopropanenitrile | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | KETIGQNBJUHYCA-UHFFFAOYSA-N | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm, 4H), Methylene protons (singlet, ~4.0-4.5 ppm, 2H) |

| ¹³C NMR | Carbonyl carbon (~185-195 ppm), Nitrile carbon (~115-120 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~30-40 ppm) |

| FTIR (cm⁻¹) | ~2250 (C≡N stretch), ~1680 (C=O stretch, aromatic ketone), ~3050-3100 (aromatic C-H stretch), ~1580 (C=C aromatic stretch) |

| Mass Spec (m/z) | [M]+ at ~223/225 (due to Br isotopes), fragments corresponding to loss of CN, CO, Br. |

Note: Predicted data is based on typical values for similar functional groups and structures found in related compounds such as benzoylacetonitrile and brominated aromatics.[2][3][4][5][6][7]

Synthesis of this compound

A common and effective method for the synthesis of β-ketonitriles like this compound is the Claisen condensation of an appropriate ester with a nitrile. In this case, ethyl 2-bromobenzoate can be condensed with acetonitrile using a strong base such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl 2-bromobenzoate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add anhydrous acetonitrile to the flask and heat the mixture to reflux.

-

Slowly add a solution of ethyl 2-bromobenzoate in anhydrous toluene from the dropping funnel.

-

Continue refluxing the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the residue with 1 M hydrochloric acid to a pH of approximately 3-4.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Applications in Heterocyclic Synthesis

The presence of a ketone, a nitrile, and an active methylene group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug development.

Synthesis of Pyrazole Derivatives

β-Ketonitriles react with hydrazine derivatives to form aminopyrazoles. This reaction is a cornerstone in the synthesis of a wide range of biologically active pyrazole compounds.

Experimental Protocol: Synthesis of 3-Amino-5-(2-bromophenyl)pyrazole

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or acetic acid

Procedure:

-

Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Wash the crude product with cold ethanol or water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 3-amino-5-(2-bromophenyl)pyrazole.[8][9]

Synthesis of Pyridine Derivatives

The reaction of β-ketonitriles with various reagents can lead to the formation of substituted pyridines. For example, a multicomponent reaction involving an aldehyde and an active methylene compound can yield highly functionalized pyridine derivatives.

Experimental Protocol: Synthesis of Substituted Pyridines

Materials:

-

This compound

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

A basic catalyst (e.g., piperidine or guanidine carbonate)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound, the aromatic aldehyde, and malononitrile in ethanol.

-

Add a catalytic amount of piperidine or guanidine carbonate to the mixture.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the desired substituted pyridine.[10][11]

Potential Biological Activity and Signaling Pathway Involvement

While direct and extensive biological studies on this compound are limited, derivatives of benzoylacetonitrile have shown promising anti-inflammatory and potential anticancer activities.[12][13]

Anti-inflammatory Activity

Studies on benzoylacetonitrile derivatives have indicated that they can exert anti-inflammatory effects by suppressing the activation of microglia and inhibiting the production of pro-inflammatory cytokines. This activity is often linked to the modulation of key inflammatory signaling pathways.[1] One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some benzoylacetonitriles have been shown to suppress the activation of this pathway.[12][14]

Mechanism of Action: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. Benzoylacetonitrile derivatives may inhibit this pathway, potentially by interfering with IKK activation or the subsequent steps leading to NF-κB nuclear translocation.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds with potential applications in drug discovery and materials science. Its reactivity allows for the facile synthesis of pyrazoles, pyridines, and other important scaffolds. Furthermore, the benzoylacetonitrile core has been associated with anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway, making its derivatives interesting candidates for further pharmacological investigation. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this compound.

References

- 1. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Bromobenzonitrile(2042-37-7) 1H NMR [m.chemicalbook.com]

- 3. Benzoylacetonitrile(614-16-4) 1H NMR [m.chemicalbook.com]

- 4. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromobenzonitrile | C7H4BrN | CID 16272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoylacetonitrile(614-16-4) 13C NMR [m.chemicalbook.com]

- 7. 2-Bromobenzonitrile(2042-37-7) IR Spectrum [m.chemicalbook.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potential antiarthritic agents. 2. Benzoylacetonitriles and beta-aminocinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromobenzoylacetonitrile, also known as 3-(2-bromophenyl)-3-oxopropanenitrile. This compound is a valuable intermediate in organic synthesis, particularly in the construction of various heterocyclic systems and pharmacologically active molecules.[1][2] This document details the primary synthetic route, an adaptable experimental protocol, and the expected physicochemical and spectral properties of the target compound.

Introduction

This compound is a bifunctional molecule featuring a ketone and a nitrile group, making it a versatile precursor in synthetic chemistry. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization, for instance, through cross-coupling reactions. Its structural motif is of interest in medicinal chemistry for the development of novel therapeutic agents.[1]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Claisen condensation of a methyl 2-bromobenzoate with acetonitrile using a strong base. This reaction involves the deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of methoxide yields the desired β-ketonitrile.

Reaction Scheme

References

Spectroscopic Analysis of 2-Bromobenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured framework for the spectroscopic data of 2-Bromobenzoylacetonitrile (also known as 3-(2-bromophenyl)-3-oxopropanenitrile). Despite a comprehensive search of available scientific literature and chemical databases, a complete set of experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this specific compound could not be located.

The following sections provide standardized tables for the presentation of such data, a general experimental protocol for the acquisition of spectroscopic information, and a workflow diagram for the analytical process. This guide is intended to be a resource for researchers who may synthesize or acquire this compound and wish to document its spectroscopic characteristics.

Spectroscopic Data Tables

The tables below are formatted for the clear and concise presentation of NMR and IR data. Researchers can populate these tables with their experimentally determined values.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

Solvent and instrument frequency should be noted.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

Solvent and instrument frequency should be noted.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

Sample preparation method (e.g., KBr pellet, thin film) should be noted.

Experimental Protocols

The following are general procedures for obtaining NMR and IR spectra of a solid organic compound like this compound. Specific parameters should be optimized for the instrument and sample in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is typically used. A larger number of scans is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Physical properties of 2-Bromobenzoylacetonitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzoylacetonitrile, with the CAS Number 53882-80-7, is a chemical compound of interest in organic synthesis and drug discovery. Its molecular structure, featuring a brominated benzene ring attached to a benzoylacetonitrile core, makes it a potential intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules. An understanding of its physical properties, such as melting point and solubility, is fundamental for its effective use in research and development, including reaction setup, purification, and formulation.

Physicochemical Properties

A summary of the basic physicochemical identifiers for this compound is provided below. The melting point and solubility are key physical properties that require experimental determination.

| Property | Value |

| IUPAC Name | 3-(2-bromophenyl)-3-oxopropanenitrile |

| Synonyms | This compound |

| CAS Number | 53882-80-7 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Yellow powder[1] |

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. The sharpness of the melting point is often used as an indicator of purity.

Quantitative Data

The specific melting point of this compound is not widely reported in scientific literature or chemical databases. The following table is provided as a template for recording experimentally determined values.

| Parameter | Temperature (°C) |

| Onset of Melting | |

| Completion of Melting | |

| Melting Range |

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials and Equipment:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Mortar and pestle

-

Spatula

-

Thermometer (if not integrated into the apparatus)

-

Safety goggles

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound into a clean, dry mortar and gently grind it into a fine powder using a pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and calibrated.

-

Carefully insert the capillary tube containing the sample into the designated slot in the heating block of the apparatus.

-

If using a manual apparatus, ensure the thermometer is correctly positioned with the bulb close to the sample.

-

-

Melting Point Measurement:

-

Turn on the heating element of the apparatus.

-

For an unknown sample, a preliminary rapid heating can be performed to estimate the approximate melting range. Allow the apparatus to cool before performing a more accurate measurement.

-

For the accurate measurement, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Continue to observe the sample and record the temperature at which the last solid crystal melts (completion of melting).

-

The two recorded temperatures constitute the melting point range.

-

-

Post-Measurement:

-

Turn off the heating element and allow the apparatus to cool down.

-

Carefully remove the capillary tube and dispose of it in the appropriate glass waste container.

-

Solubility Profile

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Quantitative and Qualitative Data

| Solvent | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility ( g/100 mL at a specific temperature) |

| Water | ||

| Ethanol | ||

| Methanol | ||

| Acetone | ||

| Dichloromethane | ||

| Toluene | ||

| Hexane | ||

| Ethyl Acetate |

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Determination

This protocol describes a method to determine the qualitative and semi-quantitative solubility of a solid organic compound in various solvents.

Materials and Equipment:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Analytical balance

-

Spatula

-

Sample of this compound

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Safety goggles and appropriate gloves

Procedure:

-

Qualitative Solubility Assessment:

-

Place a small, consistent amount (e.g., 10 mg) of this compound into a series of labeled test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for a set period (e.g., 1-2 minutes).

-

Visually observe each tube to determine if the solid has completely dissolved.

-

Record the results as "soluble," "sparingly soluble" (if partially dissolved), or "insoluble."

-

-

Semi-Quantitative Solubility Determination (for solvents where the compound is soluble):

-

Weigh a specific amount of this compound (e.g., 100 mg) and place it in a test tube.

-

Add a small, measured volume of the solvent (e.g., 0.5 mL) to the test tube.

-

Agitate the mixture until the solid is fully dissolved.

-

Continue to add small, measured increments of the solute until a saturated solution is formed (i.e., a small amount of undissolved solid remains after thorough mixing).

-

Record the total mass of the solute and the total volume of the solvent used to create the saturated solution.

-

Calculate the approximate solubility in g/100 mL.

-

It is recommended to perform this at a controlled temperature.

-

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the melting point and solubility of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

Molecular weight and formula of 2-Bromobenzoylacetonitrile [cid:4]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-Bromobenzoylacetonitrile (also known as 3-(2'-Bromophenyl)-3-oxopropanenitrile). This document is intended for use by researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| CAS Number | 53882-80-7 | [1] |

| Synonyms | 3-(2'-Bromophenyl)-3-oxopropanenitrile | [1][2] |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Notes |

| Melting Point | 36-38 °C | |

| Boiling Point | 358.0 ± 27.0 °C | Predicted |

| Density | 1.523 g/cm³ | |

| pKa | 6.41 ± 0.10 | Predicted |

| Purity | 97% | As per typical commercial grade |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles for similar compounds and serve as a guide for laboratory procedures.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a 2-bromobenzoate ester with acetonitrile in the presence of a strong base. A representative experimental protocol is as follows:

Materials:

-

Methyl 2-bromobenzoate

-

Anhydrous acetonitrile

-

Sodium ethoxide

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene and sodium ethoxide.

-

Slowly add anhydrous acetonitrile to the stirred suspension at room temperature.

-

To this mixture, add a solution of methyl 2-bromobenzoate in anhydrous toluene dropwise over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The ¹³C NMR spectrum would display resonances for the carbonyl carbon, the nitrile carbon, and the aromatic carbons.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent purification and analysis of this compound.

Caption: Synthesis and Analysis Workflow.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[3][4][5]

General Precautions:

-

Work in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

-

Avoid inhalation, ingestion, and contact with skin and eyes.[3][5]

-

In case of contact, rinse the affected area immediately with plenty of water.[5]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4]

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or associated signaling pathways of this compound. As a bromo-substituted benzoyl compound, it serves as a versatile intermediate in synthetic chemistry, potentially for the creation of novel drug candidates.[6] Its utility in drug development stems from the ability to further functionalize the molecule to interact with various biological targets.[6] Researchers may utilize this compound as a building block for screening libraries aimed at discovering new therapeutic agents. Further research is required to elucidate any specific biological effects and mechanisms of action.

References

The Synthetic Versatility of β-Ketonitriles: A Technical Guide for Researchers

A deep dive into the synthesis and application of β-ketonitriles, offering a critical review of key synthetic methodologies and their expanding role in medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these versatile intermediates.

β-Ketonitriles are a highly valuable class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This unique structural motif imparts a rich chemical reactivity, making them powerful intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Their ability to participate in a variety of chemical transformations has led to the development of numerous synthetic methodologies and their application in the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the key literature on the synthesis and applications of β-ketonitriles, with a focus on providing practical experimental details and comparative data for researchers.

Key Synthetic Methodologies

The synthesis of β-ketonitriles has been a subject of intense research, leading to the development of several efficient and versatile methods. This section details some of the most significant and widely used protocols, including quantitative data to facilitate comparison.

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling

A modern and metal-free approach to β-ketonitriles involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with a radical initiator, such as azobis(isobutyronitrile) (AIBN). This method is particularly effective for the synthesis of β-ketonitriles bearing sterically demanding quaternary carbon centers.[1][2] The reaction proceeds under mild conditions and demonstrates broad substrate scope with high yields.[1][2]

Table 1: NHC-Catalyzed Radical Coupling of Aldehydes with AIBN - Substrate Scope and Yields [1]

| Aldehyde | Product | Yield (%) |

| 4-Methoxybenzaldehyde | 2,2-dimethyl-3-(4-methoxyphenyl)-3-oxopropanenitrile | 95 |

| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile | 92 |

| 2-Naphthaldehyde | 2,2-dimethyl-3-(naphthalen-2-yl)-3-oxopropanenitrile | 98 |

| Thiophene-2-carbaldehyde | 2,2-dimethyl-3-oxo-3-(thiophen-2-yl)propanenitrile | 85 |

| Cyclohexanecarboxaldehyde | 3-cyclohexyl-2,2-dimethyl-3-oxopropanenitrile | 72 |

| Pivalaldehyde | 2,2,4,4-tetramethyl-3-oxopentanenitrile | 65 |

Experimental Protocol: General Procedure for NHC-Catalyzed Synthesis of β-Ketonitriles [1]

To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, the corresponding aldehyde (0.2 mmol, 1.0 equiv.), azobis(isobutyronitrile) (AIBN) (0.4 mmol, 2.0 equiv.), NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.04 mmol, 0.2 equiv.), and cesium carbonate (Cs₂CO₃) (0.1 mmol, 0.5 equiv.) are added. The tube is then charged with 2 mL of degassed anhydrous toluene under an argon atmosphere. The reaction mixture is stirred at 80 °C for 2-20 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 30/1) to afford the desired β-ketonitrile.[1]

Reaction Mechanism

The proposed mechanism for the NHC-catalyzed radical coupling involves the formation of a Breslow intermediate from the NHC and the aldehyde. This intermediate then undergoes a single-electron transfer (SET) with a cyanopropyl radical generated from AIBN. The resulting radical species then couple to form the β-ketonitrile product.[1]

Palladium-Catalyzed Carbopalladation of Dinitriles

A highly selective method for the synthesis of β-ketonitriles involves the palladium-catalyzed addition of organoboron reagents to dinitriles.[3] This approach offers excellent functional group tolerance and a broad substrate scope, utilizing commercially available starting materials.[3]

Table 2: Palladium-Catalyzed Synthesis of β-Ketonitriles - Substrate Scope and Yields

| Dinitrile | Organoboron Reagent | Product | Yield (%) |

| Malononitrile | Phenylboronic acid | 3-oxo-3-phenylpropanenitrile | 85 |

| Malononitrile | 4-Tolylboronic acid | 3-(4-tolyl)-3-oxopropanenitrile | 88 |

| Malononitrile | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-3-oxopropanenitrile | 92 |

| Malononitrile | 2-Naphthylboronic acid | 3-(naphthalen-2-yl)-3-oxopropanenitrile | 81 |

| Ethylmalononitrile | Phenylboronic acid | 2-ethyl-3-oxo-3-phenylpropanenitrile | 76 |

| Phenylmalononitrile | Phenylboronic acid | 2,3-diphenyl-3-oxopropanenitrile | 70 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of β-Ketonitriles

In a dried Schlenk tube, dinitrile (0.5 mmol), organoboronic acid (0.6 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%) are dissolved in a solvent such as toluene (2 mL). A base (e.g., K₂CO₃, 1.0 mmol) is then added. The tube is sealed and the mixture is stirred at a specified temperature (e.g., 100 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Transition-Metal-Free Synthesis from Amides and Acetonitrile

A transition-metal-free approach for the synthesis of β-ketonitriles involves the reaction of amides with acetonitrile in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).[4] This method is advantageous due to its operational simplicity and the avoidance of potentially toxic and expensive metal catalysts.[4]

Table 3: Transition-Metal-Free Synthesis from Amides - Substrate Scope and Yields [4]

| Amide | Product | Yield (%) |

| N,N-Dimethylbenzamide | 3-oxo-3-phenylpropanenitrile | 85 |

| 4-Methoxy-N,N-dimethylbenzamide | 3-(4-methoxyphenyl)-3-oxopropanenitrile | 90 |

| 4-Chloro-N,N-dimethylbenzamide | 3-(4-chlorophenyl)-3-oxopropanenitrile | 82 |

| N,N-Dimethyl-1-naphthamide | 3-(naphthalen-1-yl)-3-oxopropanenitrile | 78 |

| N,N-Dimethylcyclohexanecarboxamide | 3-cyclohexyl-3-oxopropanenitrile | 65 |

| N,N-Dimethylpivalamide | 4,4-dimethyl-3-oxopentanenitrile | 55 |

Experimental Protocol: General Procedure for Transition-Metal-Free Synthesis from Amides [4]

To a solution of acetonitrile (2.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added LiHMDS (1.0 M in THF, 2.2 mmol). The mixture is stirred at this temperature for 30 minutes. A solution of the amide (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired β-ketonitrile.

Applications of β-Ketonitriles

The synthetic utility of β-ketonitriles is vast, with their application as key building blocks in the synthesis of a multitude of heterocyclic compounds and biologically active molecules.

Intermediates in Pharmaceutical Synthesis

β-Ketonitriles are crucial intermediates in the production of several pharmaceuticals. A notable example is the synthesis of the antidepressant duloxetine . A key precursor to duloxetine is a thiophene-substituted β-ketonitrile, highlighting the industrial relevance of efficient synthetic routes to these compounds.

Furthermore, β-ketonitriles are employed in the synthesis of diaminopyrimidines , which have shown potential as antiparasitic agents. These compounds can be synthesized from β-ketonitriles and are being investigated for their ability to inhibit dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in parasites like Leishmania.

Building Blocks in Heterocyclic Chemistry

The reactivity of the ketone and nitrile functionalities, along with the acidic α-protons, makes β-ketonitriles exceptionally versatile precursors for the synthesis of a wide range of heterocyclic systems. They are commonly used in the synthesis of:

-

Pyridines and Pyridones: Through reactions like the Hantzsch pyridine synthesis.

-

Pyrimidines: Via condensation reactions with ureas or thioureas.

-

Pyrazoles: By reaction with hydrazines.

-

Isoxazoles: Through condensation with hydroxylamine.

-

Furans and Pyrroles: Via various cyclization strategies.

The ability to readily access these diverse heterocyclic scaffolds underscores the importance of β-ketonitriles in medicinal chemistry and drug discovery.

Experimental Workflow: A General Overview

The synthesis and purification of β-ketonitriles generally follow a standard laboratory workflow. The diagram below illustrates the typical steps involved, from reaction setup to the isolation of the pure product.

Signaling Pathways and Biological Activity

While β-ketonitriles are extensively used as synthetic intermediates to create biologically active molecules, the direct interaction of β-ketonitriles themselves with specific signaling pathways is not a widely documented area of research. Their primary role in a biological context is as a scaffold to be further elaborated into a final active pharmaceutical ingredient. The biological activity of the resulting heterocyclic compounds is diverse and depends on the specific molecular structure.

Conclusion

β-Ketonitriles continue to be indispensable tools in modern organic synthesis and medicinal chemistry. The development of novel, efficient, and sustainable synthetic methods, such as the NHC-catalyzed radical coupling and transition-metal-free approaches, has significantly expanded the accessibility and utility of these versatile intermediates. Their role as key building blocks in the synthesis of a wide range of pharmaceuticals and complex heterocyclic systems ensures that research into their synthesis and applications will remain an active and fruitful area of investigation. This guide provides a foundational understanding of the key synthetic routes and applications of β-ketonitriles, equipping researchers with the knowledge to effectively utilize these powerful synthetic intermediates in their own work.

References

- 1. Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. biotage.com [biotage.com]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Bromobenzoylacetonitrile

Disclaimer: This document provides a summary of available safety information for 2-Bromobenzoylacetonitrile (CAS No. 53882-80-7). It is intended for use by researchers, scientists, and drug development professionals. A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. The information herein is compiled from supplier data and general chemical safety guidelines. Users are strongly advised to exercise extreme caution, perform their own risk assessments, and consult with qualified safety professionals before handling this chemical.

Introduction

This compound, with the synonym 3-(2-bromophenyl)-3-oxopropanenitrile, is a chemical intermediate used in organic synthesis. Due to the presence of a bromo-phenyl group and a nitrile functional group, this compound is expected to possess toxic properties. The nitrile group, in particular, can be a source of cyanide toxicity under certain conditions. This guide aims to provide the most current and comprehensive information available on the safe handling, storage, and disposal of this compound to minimize risks in a laboratory or research setting.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 53882-80-7 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.06 g/mol | [1] |

| Purity | 97% | [1] |

| InChI Code | 1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | [1] |

| InChI Key | KETIGQNBJUHYCA-UHFFFAOYSA-N | [1] |

| Country of Origin | GB | [1] |

Hazard Identification and Toxicity

Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic based on the nitrile group.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Safe Handling Protocols

Extreme care should be taken when handling this compound. The following protocols are based on general best practices for handling hazardous chemicals and information for structurally similar compounds.

A comprehensive set of PPE is mandatory to prevent any direct contact with the substance.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any damage before use. |

| Body Protection | A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or when engineering controls are not sufficient. |

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6].

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area[6].

-

Preparation: Before starting any work, ensure all necessary PPE is worn correctly and that the fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement.

-

Weighing and Transfer: If handling the solid, weigh it out carefully within the fume hood to avoid generating dust. Use appropriate tools for transfer to minimize the risk of spills.

-

In Solution: When working with solutions of the compound, use a syringe or a pipette for transfers. Avoid splashing.

-

Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

In case of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable decontaminating agent.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. |

| Container | Keep in a tightly closed, properly labeled container. |

| Ventilation | Store in a well-ventilated area. |

| Incompatibilities | Keep away from strong oxidizing agents and strong bases. |

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Visual Workflow Diagrams

The following diagrams illustrate the logical flow for safe handling and emergency response.

Caption: Safe Handling and Storage Workflow for this compound.

Caption: Emergency Response Procedure for this compound Incidents.

Conclusion

This compound is a chemical that requires careful and informed handling due to its potential toxicity. The lack of a comprehensive public Safety Data Sheet necessitates a conservative approach to safety. All personnel must be thoroughly trained on the potential hazards and the established safety protocols before working with this compound. Adherence to the guidelines outlined in this document will help to mitigate the risks associated with its use in a research and development setting.

References

- 1. This compound | 53882-80-7 [sigmaaldrich.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. scbt.com [scbt.com]

- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.de [fishersci.de]

2-Bromobenzoylacetonitrile: A Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzoylacetonitrile, also known as 3-(2-bromophenyl)-3-oxopropanenitrile, is a highly functionalized β-ketonitrile that serves as a pivotal building block in modern synthetic organic chemistry. Its unique structure, featuring a reactive β-ketonitrile moiety and a synthetically versatile brominated aromatic ring, makes it an invaluable precursor for the construction of a wide array of complex heterocyclic systems. These heterocyclic scaffolds are central to the development of new therapeutic agents, as they form the core of numerous biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound and its application as a chemical intermediate in the preparation of key heterocyclic families relevant to drug development.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its identification, handling, and use in synthesis. The data is summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 53882-80-7 | [1][2] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Synonyms | 3-(2-bromophenyl)-3-oxopropanenitrile | [1] |

| Purity | ≥97% (Commercially available) | [1] |

| InChI Code | 1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | [1] |

| InChI Key | KETIGQNBJUHYCA-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data (Predicted and Experimental)

| Spectrum Type | Key Peaks / Shifts (δ in ppm) | Comments |

| ¹H NMR | δ 7.91 (d, 2H), 7.66 (t, 1H), 7.52 (t, 2H), 4.10 (s, 2H) | Data for the analogous 3-oxo-3-phenylpropanenitrile in CDCl₃. The aromatic region for the 2-bromo derivative is expected to show a more complex multiplet pattern.[3] |

| ¹³C NMR | ~185 (C=O), ~135-125 (Ar-C), ~122 (Ar-C-Br), 115 (CN), ~30 (CH₂) | Predicted values based on typical shifts for β-ketonitriles and brominated aromatics. Carbonyl carbons appear at the low-field end (160-220 δ), while sp² carbons are in the 110-160 δ range and sp³ carbons are around 0-90 δ.[4][5][6] |

| IR Spectroscopy | ~2260 cm⁻¹ (C≡N stretch), ~1690 cm⁻¹ (C=O stretch, ketone), ~1590 cm⁻¹ (C=C stretch, aromatic) | Predicted characteristic stretching frequencies for the nitrile and carbonyl groups. |

Synthesis of this compound

The most common and efficient method for the synthesis of β-ketonitriles is the Claisen condensation between an ester and acetonitrile. For this compound, this involves a two-step process starting from 2-bromobenzoic acid.

Experimental Protocol 1: Synthesis of Ethyl 2-Bromobenzoate

This procedure details the Fischer esterification of 2-bromobenzoic acid.

-

Dissolve 2-bromobenzoic acid (24.87 mmol, 1.0 eq) in 100 mL of anhydrous ethanol.

-

Slowly add concentrated sulfuric acid (5 mL) to the solution as a catalyst.

-

Heat the mixture to reflux and maintain with continuous stirring for 24 hours.

-

After cooling to room temperature, remove the bulk of the ethanol via rotary evaporation.

-

Transfer the residue to a separatory funnel, wash with deionized water, and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by silica gel column chromatography (eluent: 10:1 petroleum ether/ethyl acetate) to afford ethyl 2-bromobenzoate.

-

Expected Yield: ~86%[7]

-

Experimental Protocol 2: Synthesis of this compound

This protocol is adapted from a standard procedure for Claisen condensation to form β-ketonitriles.[3]

-

Prepare a mixture of ethyl 2-bromobenzoate (1.0 eq) and sodium methoxide (1.7 eq) in anhydrous acetonitrile.

-

Heat the mixture to reflux for 3 hours. A white precipitate may form.

-

Cool the reaction to room temperature, filter the precipitate, and redissolve it in water.

-

Acidify the aqueous solution with 2 M HCl.

-

Extract the mixture with dichloromethane (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by flash chromatography (eluent: 3:1 petroleum ether/ethyl acetate) to provide pure this compound.

-

Expected Yield: 50-65% (based on analogous reactions)[3]

-

Applications in Heterocyclic Synthesis

This compound is an ideal C-C-C synthon for constructing five- and six-membered heterocycles through condensation reactions with various N-C-N or N-N binucleophiles.

Synthesis of Aminopyrazoles

The reaction with hydrazine hydrate provides a direct route to 3-aryl-5-aminopyrazoles, a scaffold found in many kinase inhibitors and other pharmacologically active agents.

This is a general procedure for the cyclocondensation of a β-ketonitrile with hydrazine.

-

Dissolve this compound (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and allow it to stand.

-

Collect the resulting precipitate by filtration, wash with cold methanol and petroleum ether, and dry.

-

If necessary, recrystallize the product from a suitable solvent like diluted acetic acid or ethanol/water.

-

Expected Yield: 60-75% (based on analogous reactions)[8]

-

Synthesis of Aminopyrimidines

Condensation with guanidine is a classical and effective method for constructing the 2-aminopyrimidine core, which is a privileged structure in medicinal chemistry, present in drugs such as Imatinib and Rosuvastatin.

This protocol describes a three-component reaction which can be adapted for the synthesis from a pre-formed β-ketonitrile.

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.

-

To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.

-

Add this compound (1.0 eq) to the mixture.

-

Heat the reaction mixture at reflux for 6-8 hours.

-

Cool the mixture and pour it into ice-cold water.

-

Neutralize the solution with dilute HCl to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize from ethanol or another suitable solvent to obtain the pure aminopyrimidine derivative.

Synthesis of Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. This compound can serve as the active methylene component in this transformation.

This is a general procedure for the Gewald aminothiophene synthesis.[11][12]

-

In a round-bottom flask, suspend elemental sulfur (1.1 eq) in ethanol.

-

Add this compound (1.0 eq) to the suspension.

-

Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

-

Heat the mixture to 50-60 °C and stir for 2-3 hours. The reaction is often exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol to yield the aminothiophene.

-

Expected Yield: Yields for the Gewald reaction can vary widely but are often in the moderate to good range.

-

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its dual reactivity allows for the efficient, one-pot synthesis of diverse and medicinally relevant heterocyclic cores, including aminopyrazoles, aminopyrimidines, and aminothiophenes. The presence of the bromo-substituent provides an additional handle for further functionalization through cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery programs. The protocols and data presented in this guide underscore the significant potential of this compound for professionals engaged in synthetic and medicinal chemistry.

References

- 1. This compound | 53882-80-7 [sigmaaldrich.com]

- 2. 53882-80-7 | this compound - Capot Chemical [capotchem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. Gewald Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Bromobenzoylacetonitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromobenzoylacetonitrile in constructing a variety of biologically relevant heterocyclic scaffolds. The protocols detailed below offer step-by-step guidance for the synthesis of pyrazoles, thiazoles, and pyridines, leveraging the reactivity of this versatile building block.

Introduction

This compound, also known as 3-(2-bromophenyl)-3-oxopropanenitrile, is a valuable bifunctional reagent in heterocyclic chemistry. Its structure incorporates an α-haloketone and a nitrile group, both of which serve as reactive handles for cyclization reactions. The presence of the bromo substituent on the phenyl ring offers a potential site for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries in drug discovery programs. This document outlines key applications and detailed experimental procedures for the utilization of this compound in the synthesis of pyrazoles, thiazoles, and pyridines.

Synthesis of Substituted Pyrazoles

The reaction of β-ketonitriles with hydrazine is a well-established method for the synthesis of 3(5)-aminopyrazoles. This compound serves as an excellent substrate for this transformation, leading to the formation of 5-amino-3-(2-bromophenyl)pyrazole.

Reaction Scheme:

Table 1: Reactants and Product for Pyrazole Synthesis

| Reactant/Product | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound |  | C₉H₆BrNO | 224.06 | Starting Material |

| Hydrazine Hydrate |  | H₆N₂O | 50.06 | Reagent |

| 5-Amino-3-(2-bromophenyl)pyrazole |  | C₉H₈BrN₃ | 238.09 | Product |

Experimental Protocol: Synthesis of 5-Amino-3-(2-bromophenyl)pyrazole

-

To a solution of this compound (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-amino-3-(2-bromophenyl)pyrazole.

Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives from α-haloketones and a thioamide source, such as thiourea.[1][2] this compound, being an α-bromoketone, readily undergoes this cyclocondensation to yield 2-amino-4-(2-bromophenyl)thiazole.

Reaction Scheme:

Table 2: Reactants and Product for Thiazole Synthesis

| Reactant/Product | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound |  | C₉H₆BrNO | 224.06 | Starting Material |

| Thiourea | 2) | CH₄N₂S | 76.12 | Reagent |

| 2-Amino-4-(2-bromophenyl)thiazole |  | C₉H₇BrN₂S | 255.14 | Product |

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromophenyl)thiazole

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

-

Reflux the reaction mixture for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and dry it.

-

The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-4-(2-bromophenyl)thiazole.[1]

Synthesis of Substituted Pyridines

This compound can be employed in a multicomponent reaction to synthesize highly substituted 2-amino-3-cyanopyridine derivatives.[1][3] This one-pot synthesis involves the condensation of an aldehyde, a ketone (in this case, this compound), malononitrile, and ammonium acetate as the nitrogen source.

Reaction Scheme:

Table 3: Reactants and a Representative Product for Pyridine Synthesis

| Reactant/Product | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound |  | C₉H₆BrNO | 224.06 | Starting Material |

| Benzaldehyde (example) |  | C₇H₆O | 106.12 | Reagent |

| Malononitrile | 2) | C₃H₂N₂ | 66.06 | Reagent |

| Ammonium Acetate |  | C₂H₇NO₂ | 77.08 | Reagent/Catalyst |

| 2-Amino-4-(2-bromophenyl)-6-phenylpyridine-3,5-dicarbonitrile |  | C₂₀H₁₁BrN₄ | 399.24 | Product |

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(2-bromophenyl)-6-arylpyridine-3,5-dicarbonitriles

-

Combine this compound (1.0 eq.), an aromatic aldehyde (1.0 eq.), malononitrile (1.0 eq.), and ammonium acetate (1.5 eq.) in a suitable solvent such as ethanol or under solvent-free conditions.[4][5]

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C for solvent-free conditions) or under reflux.[4]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

If the reaction was performed in a solvent, remove the solvent under reduced pressure.

-

Wash the residue with water and then ethanol to remove unreacted starting materials and byproducts.

-

The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the desired 2-amino-3-cyanopyridine derivative.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of heterocyclic compounds from this compound.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of a range of heterocyclic compounds. The protocols provided herein demonstrate its application in the construction of pyrazoles, thiazoles, and pyridines, which are important scaffolds in medicinal chemistry and materials science. These methods are generally high-yielding and procedurally straightforward, making them valuable additions to the synthetic chemist's toolbox.

References

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

Application Notes and Protocols for 2-Bromobenzoylacetonitrile as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromobenzoylacetonitrile as a versatile precursor for the synthesis of heterocyclic compounds with potential pharmaceutical applications. The protocols detailed below are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering step-by-step guidance on the preparation of bioactive molecules.

Introduction

This compound is a bifunctional molecule incorporating a reactive β-keto nitrile moiety and a bromo-substituted aromatic ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in many pharmaceutically active compounds. The presence of the bromine atom allows for further structural diversification through cross-coupling reactions, enabling the exploration of a broad chemical space for drug discovery. This document focuses on the synthesis of substituted pyrimidines, a class of compounds known to exhibit a wide range of biological activities, including kinase inhibition.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its ability to serve as a key building block for the construction of heterocyclic systems. The β-keto nitrile functionality is particularly well-suited for condensation reactions with various binucleophiles to form five- and six-membered rings.

One of the most significant applications is the synthesis of 2-aminopyrimidine derivatives . The pyrimidine ring is a core structure in numerous approved drugs and clinical candidates, known to interact with a variety of biological targets. For instance, derivatives of 2-aminopyrimidine have been investigated as potent inhibitors of ABL1 kinase, a key target in the treatment of chronic myeloid leukemia[1].

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a 2-aminopyrimidine derivative from this compound. The synthesis involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.

Protocol 1: Synthesis of (E)-3-(4-methoxyphenyl)-1-(2-bromophenyl)-3-oxoprop-1-ene-1-carbonitrile (Chalcone Intermediate)

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to yield an α,β-unsaturated ketone (chalcone).

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add 4-methoxybenzaldehyde (1.1 eq).

-

Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude chalcone.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 4-(2-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

This protocol outlines the cyclization of the chalcone intermediate with guanidine hydrochloride to form the final 2-aminopyrimidine derivative.

Materials:

-

(E)-3-(4-methoxyphenyl)-1-(2-bromophenyl)-3-oxoprop-1-ene-1-carbonitrile (from Protocol 1)

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Standard laboratory glassware for reflux

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq) in absolute ethanol.

-

Add guanidine hydrochloride (1.5 eq) to the solution.

-

To this mixture, add a solution of sodium ethoxide in ethanol (2.0 eq) and stir.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add cold water to precipitate the crude product.

-